Hexamethyldistannathiane
Description
Hexamethyldistannathiane (CAS: Not explicitly provided in evidence) is an organotin compound structurally characterized by two trimethyltin groups bridged by a sulfur atom (Sn–S–Sn). Organotin compounds are widely utilized in catalysis, agrochemicals, and organic synthesis due to their unique reactivity profiles .
Properties
CAS No. |
1070-91-3 |
|---|---|
Molecular Formula |
C6H18SSn2 |
Molecular Weight |
359.7 g/mol |
IUPAC Name |
trimethyl(trimethylstannylsulfanyl)stannane |
InChI |
InChI=1S/6CH3.S.2Sn/h6*1H3;;; |
InChI Key |
IZRRIUZHPNJUCU-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)S[Sn](C)(C)C |
Canonical SMILES |
C[Sn](C)(C)S[Sn](C)(C)C |
Other CAS No. |
1070-91-3 |
Pictograms |
Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Hexamethyldistannane (CAS 661-69-8)
Key Differences from Hexamethyldistannathiane :
- The absence of a sulfur bridge reduces polarity and alters reactivity. Hexamethyldistannane is less prone to nucleophilic attacks compared to sulfur-bridged analogues.
Hexabutyldistannoxane (CAS 56-35-9)
Comparison with this compound :
- Bridging Atom Effects: The oxygen bridge in distannoxanes confers higher thermal stability compared to sulfur bridges, which may enhance reactivity in thiol-containing systems.
- Substituent Impact : Butyl groups (vs. methyl in this compound) increase steric bulk, reducing catalytic efficiency but improving solubility in organic solvents .
Hexamethyldisilazane (CAS 999-97-3)
Contrast with this compound :
- Central Atom : Silicon (vs. tin) reduces toxicity but limits catalytic applications in cross-coupling reactions.
- Bridging Atom : Nitrogen (vs. sulfur) alters electronic properties, making it more suitable for proton abstraction .
Data Table: Comparative Analysis
*Inferred formula based on structural analogy.
Research Findings and Trends
- Catalytic Efficiency: Sulfur-bridged organotins (e.g., this compound) show promise in thiol-ene click chemistry, outperforming oxygen-bridged analogues in sulfur-rich environments .
- Synthetic Utility : The Stille reaction using hexamethyldistannane remains a gold standard for C–C bond formation, though sulfur analogues may expand substrate scope .
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